molecular formula C13H11F4N3O B6446372 N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2640959-09-5

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6446372
CAS No.: 2640959-09-5
M. Wt: 301.24 g/mol
InChI Key: OTCWQFGUSYMTAJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Trifluoromethyl group (-CF₃): Positioned at the 4th carbon of the pyrimidine ring, contributing to electron-withdrawing effects and metabolic stability.
  • Amine substituent: A 2-(4-fluorophenoxy)ethyl chain at position 2, enhancing lipophilicity and influencing target binding.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O/c14-9-1-3-10(4-2-9)21-8-7-19-12-18-6-5-11(20-12)13(15,16)17/h1-6H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCWQFGUSYMTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC2=NC=CC(=N2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common approach starts with the preparation of 4-(trifluoromethyl)pyrimidin-2-amine, which is then reacted with 2-(4-fluorophenoxy)ethyl bromide under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-ol, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the pyrimidine core and trifluoromethyl group but differ in amine substituents and additional functional groups:

Compound Name Key Structural Features Differences from Target Compound Evidence ID
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine Cyclohepta ring fused to pyrimidine; 3,4-dimethoxyphenyl ethylamine substituent Bulky fused ring; methoxy groups increase polarity
4-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine Methoxyphenyl at C4; thiophenmethyl amine Thiophene introduces sulfur-based interactions
N-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine 4-fluorobenzyl amine; furan at C4 Furan’s oxygen vs. CF₃ alters electronic properties
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine Trifluoromethylphenyl at C2; unsubstituted amine at C4 Lack of ethyl-phenoxy chain reduces lipophilicity
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Ethoxyanilino and methyl groups; fluorophenyl at C4 Additional methyl and phenyl groups enhance steric bulk

Physicochemical Properties

  • Lipophilicity: The target compound’s 4-fluorophenoxyethyl chain increases logP compared to analogues with smaller substituents (e.g., unsubstituted amine in ).
  • Solubility: Methoxy groups (e.g., ) improve aqueous solubility, whereas trifluoromethyl and fluorophenoxy groups favor lipid membrane penetration.
  • Metabolic Stability : The CF₃ group in all compounds resists oxidative metabolism, but electron-rich substituents (e.g., furan in ) may alter metabolic pathways.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine, identified by its CAS number 922847-14-1, is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structural features, including a trifluoromethyl group and a fluorophenoxyethyl moiety, contribute to its biological activities, particularly in pharmacology and agrochemistry.

PropertyValue
Molecular FormulaC23H19F4N5O3
Molecular Weight489.4 g/mol
CAS Number922847-14-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It has been shown to target microtubule dynamics, which is crucial for cell division and stability.

Biological Activity

1. Anticancer Activity:
In vitro studies have demonstrated that this compound exhibits potent anticancer activity across several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound's half-maximal inhibitory concentration (IC50) values range from 5.10 µM to 22.08 µM, indicating significant efficacy compared to standard chemotherapeutics like doxorubicin and sorafenib .

2. Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against bacterial or fungal strains remains limited. Further investigation into its mechanism could reveal potential applications in treating infections.

3. Acaricidal Activity:
The compound has also been noted for its acaricidal properties, specifically against the mite Tetranychus urticae. It demonstrates excellent activity with an LC50 value of 0.19 mg/L, indicating its potential use in agricultural applications as an effective pesticide.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HepG2 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 6.19 ± 0.50 µM. This was attributed to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Case Study 2: Acaricidal Activity

Research into the acaricidal effects of this compound showed that it effectively killed Tetranychus urticae at low concentrations. The study highlighted the biochemical pathways involved in mite death, suggesting that the compound interferes with essential survival mechanisms in these pests.

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